

# "Methyl 2-(chlorosulfonyl)benzoate" chemical structure and IUPAC name

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## Compound of Interest

Compound Name: **Methyl 2-(chlorosulfonyl)benzoate**

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## An In-depth Technical Guide to **Methyl 2-(chlorosulfonyl)benzoate**

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of **Methyl 2-(chlorosulfonyl)benzoate**, a key intermediate in the synthesis of various pharmaceuticals and other commercially important chemicals.<sup>[1][2][3]</sup> This document details its chemical identity, physical and spectroscopic properties, and a detailed experimental protocol for its synthesis.

## Chemical Structure and IUPAC Name

IUPAC Name: **methyl 2-(chlorosulfonyl)benzoate**<sup>[4]</sup>

Chemical Structure:

SMILES:COC(=O)C1=CC=CC=C1S(Cl)(=O)=O<sup>[1][4]</sup>

InChI Key:HNUUAFNLLYVTQD-UHFFFAOYSA-N<sup>[1][4]</sup>

## Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for **Methyl 2-(chlorosulfonyl)benzoate**.

Property	Value	Source
Molecular Formula	C8H7ClO4S	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	234.66 g/mol	<a href="#">[1]</a> <a href="#">[5]</a>
CAS Number	26638-43-7	<a href="#">[1]</a> <a href="#">[4]</a>
Appearance	White to beige or pink crystalline powder or chunks	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	62-63 °C	<a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point	344.8±25.0 °C (Predicted)	<a href="#">[1]</a> <a href="#">[2]</a>
Density	1.4452 (estimate)	<a href="#">[1]</a> <a href="#">[2]</a>
Water Solubility	Reacts	<a href="#">[1]</a> <a href="#">[2]</a>
Storage Temperature	2-8°C under an inert atmosphere	<a href="#">[1]</a> <a href="#">[2]</a>
Sensitivity	Moisture Sensitive	<a href="#">[1]</a> <a href="#">[2]</a>

## Experimental Protocols: Synthesis of Methyl 2-(chlorosulfonyl)benzoate

A highly efficient method for the synthesis of **Methyl 2-(chlorosulfonyl)benzoate** involves a continuous-flow diazotization of methyl 2-aminobenzoate followed by chlorosulfonylation.[\[7\]](#)[\[8\]](#) [\[9\]](#)[\[10\]](#) This process has been shown to minimize side reactions, such as hydrolysis, even at high concentrations of hydrochloric acid.[\[7\]](#)[\[9\]](#)[\[10\]](#)

### Materials:

- Methyl 2-aminobenzoate
- Concentrated Hydrochloric Acid (37 wt%)
- Sodium Nitrite (40 wt% aqueous solution)
- Sodium Bisulfite (15 wt% aqueous solution)

- Copper(I) Chloride (CuCl)
- Methylene Chloride

Equipment:

- Three-inlet continuous-flow reactor system with two tubular reactors
- Tandem tank reactor
- Metering pumps
- Heat exchanger
- Backpressure sensors

Procedure:

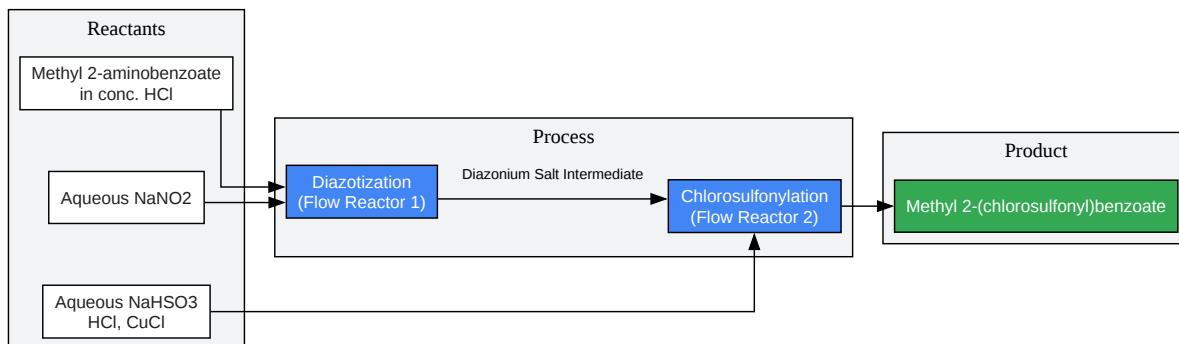
- Preparation of Reagent Streams:
  - Solution A: A solution of methyl 2-aminobenzoate in concentrated hydrochloric acid is prepared.
  - Solution B: A 40 wt% aqueous solution of sodium nitrite is prepared.
  - A saturated solution of sodium bisulfite and methylene chloride are prepared for the subsequent reaction step.
- Diazotization in Continuous-Flow Reactor:
  - Solution A and Solution B are pumped into the first tubular reactor at controlled flow rates. The molar ratio of methyl 2-aminobenzoate to HCl to NaNO<sub>2</sub> is maintained at 1.0:3.0:1.1. [7][10]
  - The reaction mixture proceeds through the first reactor, which is maintained at a controlled temperature (e.g., 80°C) with a specific residence time (e.g., 100 seconds) to facilitate the diazotization reaction.[5]

- Chlorosulfonylation:
  - The output from the first reactor, containing the diazonium salt, is then mixed with a pre-placed solution in the second reactor (a tandem tank reactor) containing aqueous sodium bisulfite (1.5 equiv), hydrochloric acid (2.0 equiv), and a catalytic amount of CuCl (0.01 equiv).[7][10]
  - This mixture is reacted at a controlled temperature (e.g., 100°C) for a specific residence time (e.g., 90 seconds) to yield **Methyl 2-(chlorosulfonyl)benzoate**.[5]
- Work-up and Isolation:
  - Upon completion, the reaction mixture is collected.
  - The organic layer is separated, and the solvent (methylene chloride) is evaporated.
  - The resulting crude product is dried to yield 2-methoxycarbonylbenzenesulfonyl chloride (**Methyl 2-(chlorosulfonyl)benzoate**).

This continuous-flow process allows for a high throughput, with a reported mass flow rate of methyl 2-aminobenzoate at 4.58 kg/h, corresponding to an 18.45 kg/h throughput of the diazonium salt solution.[7][8][9][10]

## Visualizations

The following diagram illustrates the continuous-flow synthesis of **Methyl 2-(chlorosulfonyl)benzoate**.

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Caption: Continuous-flow synthesis of **Methyl 2-(chlorosulfonyl)benzoate**.

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